(4-Tert-butylphenyl)(morpholin-4-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butylphenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)13-6-4-12(5-7-13)14(17)16-8-10-18-11-9-16/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMKNNJIGSSVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tert Butylphenyl Morpholin 4 Yl Methanone
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For (4-tert-butylphenyl)(morpholin-4-yl)methanone, two primary disconnections are logical.
C(O)-N Bond Disconnection: The most common disconnection for amides is the bond between the carbonyl carbon and the nitrogen atom. This leads to two synthons: a 4-tert-butylbenzoyl cation equivalent and a morpholine (B109124) anion equivalent. In practice, this translates to a reaction between an activated 4-tert-butylbenzoic acid derivative (such as an acyl chloride) and morpholine. This pathway falls under the category of nucleophilic acyl substitution.
Aryl-C(O) Bond Disconnection: An alternative disconnection breaks the bond between the 4-tert-butylphenyl ring and the carbonyl carbon. This suggests a reaction between tert-butylbenzene (B1681246) and a morpholine-4-carbonyl cation equivalent. This approach is characteristic of a Friedel-Crafts acylation reaction.
These two disconnections form the basis of the most prevalent and practical synthetic routes to the target molecule.
Classical and Contemporary Approaches to Carbonyl Formation
The formation of the aryl ketone core is a critical step in the synthesis of this compound. This can be achieved through several established methods.
The Friedel-Crafts acylation is a powerful and widely used method for forming carbon-carbon bonds to aromatic rings and is a primary strategy for preparing aryl ketones. researchgate.netnih.gov In this approach, an aromatic compound reacts with an acylating agent, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sapub.org
For the synthesis of the title compound, this would involve the acylation of tert-butylbenzene with morpholine-4-carbonyl chloride. The tert-butyl group is an ortho-, para-directing activator, and due to steric hindrance, the acylation is highly favored at the para position, leading to the desired 4-substituted product. A well-documented analogous reaction is the synthesis of 4'-tert-butylacetophenone, where tert-butylbenzene is acylated with acetyl chloride in the presence of AlCl₃, demonstrating the feasibility and regioselectivity of this approach. prepchem.com
Table 1: Representative Conditions for Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Typical Yield |
|---|---|---|---|---|
| tert-Butylbenzene | Morpholine-4-carbonyl chloride | AlCl₃ | Carbon tetrachloride or Dichloromethane (B109758) | Good to Excellent |
| tert-Butylbenzene | Acetyl chloride | AlCl₃ | Carbon tetrachloride | Good (85%) sapub.orgprepchem.com |
Strong Brønsted acids have also been explored as catalysts for Friedel-Crafts-type reactions, sometimes offering milder conditions or different selectivities. mdpi.com
Nucleophilic acyl substitution is arguably the most direct and common method for preparing amides. vanderbilt.edu The reaction proceeds via an addition-elimination mechanism where the nucleophile (morpholine) attacks the electrophilic carbonyl carbon of a carboxylic acid derivative. masterorganicchemistry.com The subsequent collapse of the tetrahedral intermediate expels a leaving group.
To synthesize this compound, morpholine is reacted with a suitable 4-tert-butylbenzoic acid derivative. The reactivity of the derivative influences the reaction conditions required.
Table 2: Reagents for Nucleophilic Acyl Substitution with Morpholine
| Carboxylic Acid Derivative | General Conditions | Leaving Group |
|---|---|---|
| 4-tert-Butylbenzoyl chloride | Typically with a base (e.g., pyridine (B92270), NaOH, or excess morpholine) at room temperature. uomustansiriyah.edu.iq | Cl⁻ |
| 4-tert-Butylbenzoic anhydride (B1165640) | Heating may be required; reaction is slower than with acyl chloride. | 4-tert-butylbenzoate |
| 4-tert-Butylbenzoic acid | Requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. | Activated ester intermediate |
A notable commercial example of this reaction type is the synthesis of the sedative trimetozine, which is prepared by reacting 3,4,5-trimethoxybenzoyl chloride with morpholine in the presence of sodium hydroxide. uomustansiriyah.edu.iq This highlights the industrial viability of using acyl chlorides and morpholine for amide formation.
Modern synthetic organic chemistry offers powerful cross-coupling methods for the formation of C-C bonds. Carbonylative cross-coupling reactions, such as the Suzuki-Miyaura or Negishi couplings, provide a direct route to unsymmetrical ketones. nih.govnih.gov These reactions typically involve the palladium-catalyzed three-component coupling of an aryl halide or triflate, carbon monoxide (CO), and an organometallic reagent. organic-chemistry.org
A potential cross-coupling route to this compound could involve:
The reaction of a 4-tert-butylaryl halide (e.g., 4-tert-butyliodobenzene) with carbon monoxide and a morpholine-based organometallic reagent.
The coupling of 4-tert-butylboronic acid with an activated morpholine amide under carbonylative conditions. acs.org
While highly versatile, these methods are often more complex and costly than classical approaches for a relatively simple amide structure. They are particularly valuable for synthesizing sterically hindered ketones or molecules with sensitive functional groups that are incompatible with the conditions of Friedel-Crafts or nucleophilic acyl substitution reactions. nih.gov
Strategies for Introducing the Morpholine Moiety
The incorporation of the morpholine ring is achieved via the synthetic pathways that form the amide bond.
The term "direct amination of ketones" typically refers to the synthesis of α-amino ketones, where an amine is introduced at the carbon adjacent (alpha) to the carbonyl group. organic-chemistry.org This is fundamentally different from the structure of this compound, which is an amide. In an amide, the nitrogen atom is directly bonded to the carbonyl carbon.
Methods for the direct α-amination of ketones often involve reacting a ketone enolate with an electrophilic nitrogen source or a transition-metal-catalyzed cross-coupling of a ketone with an amine. organic-chemistry.orgresearchgate.netrsc.org For example, a transition-metal-free direct α-C-H amination of ketones can be achieved using ammonium (B1175870) iodide as a catalyst to generate α-amino ketones from a wide range of ketones and secondary amines. organic-chemistry.org
This synthetic strategy is not applicable for the synthesis of the target amide compound because it would yield a different constitutional isomer, namely 2-morpholino-1-(4-tert-butylphenyl)ethan-1-one. The introduction of the morpholine moiety to form the target amide is correctly achieved through the nucleophilic acyl substitution or Friedel-Crafts acylation pathways described in sections 2.2.1 and 2.2.2.
Construction of the Morpholine Ring System in situ or on a Precursor
The synthesis of this compound can be envisioned through pathways that construct the morpholine ring system as a key step. While the acylation of a pre-existing morpholine ring is the most common and direct strategy, forming the heterocyclic ring in situ or on a suitable precursor represents an alternative, albeit less frequently utilized, approach for this specific molecule.
This methodology would typically involve starting with a precursor that already contains the 4-tert-butylbenzoyl moiety and cyclizing a tethered functional group to form the morpholine ring. A hypothetical precursor could be an N-(4-tert-butylbenzoyl) derivative of an amino alcohol, such as N-(2-hydroxyethyl)ethanolamine. The intramolecular cyclization of such a precursor, often requiring dehydration conditions, would yield the final morpholine ring. Common reagents for this type of cyclization include strong acids like sulfuric acid or reagents used in the Mitsunobu reaction.
Another strategy involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile to form the ring. While versatile, these methods add complexity and steps compared to the direct acylation of morpholine, making them less efficient for the synthesis of a simple amide like this compound.
Acylation of Morpholine with Suitable Electrophiles
The most direct and widely employed method for the synthesis of this compound is the acylation of morpholine. This reaction involves treating morpholine, a secondary cyclic amine, with a suitable electrophilic derivative of 4-tert-butylbenzoic acid. The most common electrophile for this purpose is 4-tert-butylbenzoyl chloride.
This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions. In a typical procedure, 4-tert-butylbenzoyl chloride is added to a solution of morpholine in an inert solvent, such as dichloromethane or diethyl ether. An organic or inorganic base is included to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. Triethylamine (B128534) is a commonly used organic base for this purpose. The reaction is generally exothermic and proceeds efficiently at ambient temperature, typically yielding the desired amide in high purity and yield after a straightforward workup and purification process.
| Reactant 1 | Reactant 2 | Reagent/Solvent | Conditions | Yield |
| Morpholine | 4-tert-butylbenzoyl chloride | Triethylamine / Dichloromethane | Ambient Temperature, 1-2h | >90% (Typical) |
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the stable amide bond. The high reactivity of the acyl chloride makes this a very reliable and high-yielding transformation.
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of this compound can be evaluated through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov Key principles applicable to this synthesis include maximizing atom economy, using safer solvents, increasing energy efficiency, and employing catalysis. acs.orgacs.org
The traditional acylation method using 4-tert-butylbenzoyl chloride (Section 2.3.3) is highly effective but has a lower atom economy. This is because the preparation of the acyl chloride from 4-tert-butylbenzoic acid (e.g., using thionyl chloride) generates waste, and the acylation step itself produces a stoichiometric amount of hydrochloride salt waste (e.g., triethylamine hydrochloride). diva-portal.org
A more sustainable approach is the direct catalytic amidation of 4-tert-butylbenzoic acid with morpholine. This method forms the amide bond directly, with water as the only byproduct, resulting in a significantly higher atom economy and reducing waste. mdpi.com This approach aligns with green chemistry principles by avoiding the pre-activation step and the use of halogenating agents.
Solvent-Free and Aqueous Media Syntheses
To further enhance the environmental profile of the synthesis, routes that minimize or eliminate organic solvents are highly desirable. organic-chemistry.org
Solvent-Free Synthesis: Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a promising solvent-free alternative. researchgate.net The direct reaction of solid 4-tert-butylbenzoic acid and liquid morpholine could potentially be carried out in a ball mill, possibly with a catalytic amount of a dehydrating agent or a Lewis acid. nih.govacs.org This technique can reduce waste, shorten reaction times, and sometimes provide access to different product selectivities compared to solution-phase reactions. organic-chemistry.orgresearchgate.net
Aqueous Media Synthesis: Water is considered the ultimate green solvent due to its non-toxic, non-flammable, and abundant nature. acs.org While challenging, due to the poor solubility of the carboxylic acid and the potential for catalyst deactivation, direct amidation in water is an area of active research. The development of water-tolerant catalysts could enable the synthesis of this compound in an aqueous medium, significantly improving the safety and environmental impact of the process.
Catalyst Development for Enhanced Efficiency
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions. acs.org For the synthesis of this compound, catalyst development is focused on the direct amidation of 4-tert-butylbenzoic acid with morpholine.
Boron-Based Catalysts: Boric acid and its derivatives have emerged as effective, inexpensive, and low-toxicity catalysts for direct amidation. researchgate.netgalchimia.com These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. The reactions are typically carried out at elevated temperatures in a solvent that allows for the azeotropic removal of the water byproduct. nih.gov More advanced borate (B1201080) esters, such as B(OCH₂CF₃)₃, have also shown high activity. rsc.org
Zirconium-Based Catalysts: Group (IV) metal catalysts, particularly those based on zirconium (e.g., ZrCl₄, Cp₂ZrCl₂), are powerful Lewis acids for promoting direct amide bond formation. acs.orgnih.gov Mechanistic studies suggest that a dinuclear zirconium species can catalyze the reaction by coordinating to the carboxylate, making it more susceptible to nucleophilic attack by the amine. acs.orgresearchgate.net These catalysts have proven effective for a wide range of substrates under relatively mild conditions. diva-portal.org
| Catalyst System | Typical Conditions | Advantage |
| Boric Acid / Boronic Acids | Toluene, reflux (Dean-Stark) | Low cost, low toxicity researchgate.net |
| Tris(2,2,2-trifluoroethyl) borate | tert-Butyl acetate, reflux | High efficiency, improved solvent profile rsc.org |
| Zirconium(IV) Chloride (ZrCl₄) | Toluene, 110-140 °C | High activity, broad substrate scope acs.org |
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs, energy consumption, and waste generation. The specific parameters to be optimized depend on the chosen synthetic route.
For the prevalent acylation route using 4-tert-butylbenzoyl chloride, several factors can be fine-tuned:
Stoichiometry: While a 1:1 molar ratio of the acyl chloride and morpholine is theoretical, a slight excess of the amine (e.g., 1.1 equivalents) is often used to ensure complete consumption of the more valuable acyl chloride.
Base: The choice and amount of base are critical. Triethylamine is common, but other bases like pyridine or diisopropylethylamine can be used. Using the minimum effective amount of base (e.g., 1.05-1.2 equivalents) is important to facilitate the reaction without causing unwanted side reactions or complicating purification.
Solvent: The solvent should be inert to the reactants and facilitate the reaction. Dichloromethane is effective, but greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether could be explored.
Temperature: This reaction is typically fast at room temperature (20-25 °C). Cooling the reaction during the addition of the acyl chloride can help control the initial exotherm, while gentle heating might be used to drive the reaction to completion if necessary, though this is often not required.
Reaction Time: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal time, preventing the formation of degradation products from prolonged reaction times.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the interplay of these variables and identify the optimal conditions for achieving the highest possible yield and purity.
| Parameter | Range/Options | Effect on Yield/Purity |
| Temperature | 0 °C to 40 °C | Lower temperatures control exotherm; higher temperatures may increase reaction rate but risk side reactions. |
| Base | Triethylamine, Pyridine, K₂CO₃ | Essential for neutralizing HCl; choice can affect reaction rate and workup. |
| Solvent | Dichloromethane, THF, Toluene | Affects solubility of reactants and reaction rate. |
| Concentration | 0.1 M to 1.0 M | Higher concentrations can increase reaction rate but may pose challenges for heat management. |
Chemical Reactivity and Transformational Studies of 4 Tert Butylphenyl Morpholin 4 Yl Methanone
Mechanistic Investigations of Carbonyl Reactions
The amide carbonyl group in (4-tert-butylphenyl)(morpholin-4-yl)methanone is a site of significant chemical activity, though its reactivity is modulated by the electronic properties of the adjacent aromatic ring and the morpholine (B109124) nitrogen.
The carbonyl carbon of the methanone (B1245722) group is electrophilic and susceptible to attack by nucleophiles. However, the lone pair of electrons on the adjacent morpholine nitrogen atom participates in resonance with the carbonyl group. This delocalization of electron density reduces the electrophilicity of the carbonyl carbon compared to that in ketones or aldehydes, making the amide less reactive towards nucleophiles.
The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles may lead to addition products, while others might result in the cleavage of the carbon-nitrogen bond, although this is generally difficult due to the stability of the amide linkage.
Detailed mechanistic studies specifically on this compound are not extensively documented in the reviewed literature. However, the reactivity pattern can be inferred from the behavior of other N-acylmorpholine derivatives which are known to undergo such reactions. nih.govmdpi.com
The reduction of the amide functionality in this compound would transform the methanone group into a methylene (B1212753) bridge, yielding (4-tert-butylphenyl)(morpholin-4-yl)methane. Amides are generally resistant to reduction and require powerful reducing agents.
While specific studies on the reduction of this compound are not available, typical reagents and expected outcomes for amide reductions are well-established.
Table 1: Potential Reagents for the Reduction of the Methanone Group
| Reducing Agent | Expected Product | General Reaction Conditions |
| Lithium aluminum hydride (LiAlH₄) | (4-tert-butylphenyl)(morpholin-4-yl)methane | Anhydrous ether or THF, followed by aqueous workup |
| Borane (BH₃) complexes | (4-tert-butylphenyl)(morpholin-4-yl)methane | THF |
These reactions proceed via complexation of the reducing agent to the carbonyl oxygen, followed by hydride transfer to the carbonyl carbon.
The potential for enolization and subsequent functionalization at the alpha-carbon is a key aspect of carbonyl chemistry. In the case of this compound, there are no α-hydrogens on the carbon atom of the methanone group as it is part of the phenyl ring.
However, the carbon atoms within the morpholine ring that are adjacent (alpha) to the nitrogen atom are potential sites for functionalization. While direct enolization involving the amide is not typical, deprotonation at the α-carbon of the morpholine ring could potentially be achieved with a very strong base. This would generate a carbanion that could react with various electrophiles. Research on related N-acyl derivatives suggests that the morpholine ring can be a site for structural modification. nih.govresearchgate.net
Electrophilic Aromatic Substitution Reactions on the (4-Tert-butylphenyl) Moiety
The (4-tert-butylphenyl) ring is susceptible to electrophilic aromatic substitution, a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comlibretexts.org The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the ring: the tert-butyl group and the (morpholin-4-yl)methanone group.
Tert-butyl group : As an alkyl group, it is an activating group and an ortho, para-director due to inductive effects and hyperconjugation. stackexchange.comstackexchange.com
(Morpholin-4-yl)methanone group : This acyl group is a deactivating group and a meta-director because the carbonyl group withdraws electron density from the ring through resonance, making the ortho and para positions electron-deficient.
The powerful activating and ortho, para-directing effect of the tert-butyl group dominates the deactivating, meta-directing effect of the acyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the tert-butyl group (which are also meta to the acyl group). Substitution at the position para to the tert-butyl group is already blocked.
Table 2: Directing Effects of Substituents on the (4-Tert-butylphenyl) Moiety
| Substituent | Type | Directing Effect | Predicted Position of Attack |
| -C(CH₃)₃ | Activating | ortho, para | Positions 2 and 6 |
| -C(=O)N(CH₂CH₂)₂O | Deactivating | meta | Positions 3 and 5 |
| Overall | - | - | Positions 3 and 5 (ortho to t-butyl) |
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For this compound, these reactions would likely yield 3-substituted derivatives.
Reactions Involving the Morpholine Ring System
The morpholine ring is a saturated heterocycle containing both a secondary amine (within the amide) and an ether linkage. While the nitrogen atom's reactivity is diminished due to its involvement in the amide bond, the ring itself can undergo certain transformations. researchgate.nete3s-conferences.orgnih.gov
While the amide nitrogen in this compound is relatively electron-poor and not easily oxidized, the adjacent carbon atoms (α to the nitrogen and oxygen) are potential sites for oxidative reactions under specific conditions.
Specific studies detailing the oxidation of this compound were not found in the surveyed literature. However, general transformations of N-acylmorpholines can involve oxidation at the C-2 or C-3 positions of the morpholine ring. nih.gov Such reactions might be initiated by radical abstractors or powerful oxidizing agents and could lead to the formation of lactams or ring-opened products. The presence of the ether oxygen also influences the reactivity of the adjacent C-H bonds.
Ring-Opening and Rearrangement Reactions
While specific studies on the ring-opening and rearrangement reactions of this compound are not extensively documented in the literature, the reactivity of the N-acylmorpholine moiety suggests potential pathways for such transformations under specific conditions. Generally, the morpholine ring is stable; however, under harsh reaction conditions such as strong acid or base catalysis, or in the presence of certain metals, ring-opening can be induced.
For instance, reductive cleavage of the C-O bond within the morpholine ring could be achieved using potent reducing agents, leading to the formation of an amino alcohol derivative. Conversely, oxidative cleavage, though less common for simple N-acylmorpholines, could potentially lead to fragmentation of the ring.
Rearrangement reactions of the core structure are less likely due to the stability of the aromatic and morpholine rings. However, rearrangements involving substituents, if present, could be envisioned. Given the lack of specific literature, the following table presents hypothetical outcomes of potential ring-opening reactions under different catalytic conditions.
| Reaction Condition | Catalyst/Reagent | Potential Product(s) | Plausible Mechanism |
|---|---|---|---|
| Strong Acid Catalysis (e.g., concentrated H₂SO₄, heat) | H⁺ | Polymerization or decomposition products | Protonation of the ether oxygen followed by nucleophilic attack by another molecule, leading to polymerization. |
| Reductive Cleavage | LiAlH₄ or similar strong hydride reagents | (4-tert-butylphenyl)(2-(2-hydroxyethylamino)ethyl)methanol | Reduction of the amide and potential cleavage of the C-O bond in the morpholine ring. |
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is dictated by the presence of the aryl ketone chromophore. Aryl ketones are known to undergo characteristic photochemical reactions, primarily Norrish Type I and Norrish Type II reactions, upon absorption of UV light.
Upon photoexcitation, this compound is expected to be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From these excited states, two primary photochemical pathways, Norrish Type I and Norrish Type II, are possible.
Norrish Type I Reaction: This pathway involves the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the morpholine nitrogen. This cleavage would generate a 4-tert-butylbenzoyl radical and a morpholin-4-yl radical. These highly reactive radical intermediates can then undergo a variety of secondary reactions, including decarbonylation, recombination, or hydrogen abstraction from the solvent or other molecules.
Norrish Type II Reaction: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. In the case of this compound, the hydrogens on the carbons adjacent to the morpholine oxygen are in the γ-position. Abstraction of one of these hydrogens would lead to the formation of a 1,4-biradical intermediate. This biradical can then undergo either cyclization to form a cyclobutanol (B46151) derivative or cleavage to yield an enol and an alkene.
The following table summarizes the expected products from these photochemical pathways.
| Reaction Type | Key Intermediate | Major Product(s) |
|---|---|---|
| Norrish Type I | 4-tert-butylbenzoyl radical and morpholin-4-yl radical | 4-tert-butylbenzaldehyde, morpholine, and recombination products. |
| Norrish Type II | 1,4-biradical | Cyclobutanol derivative and ring-opened vinyl ether product. |
The excited triplet state of aryl ketones, such as this compound, can be quenched by various molecules known as quenchers. These quenchers can deactivate the excited state through either energy transfer or electron transfer processes.
Quenching studies are valuable for determining the lifetime of the excited state and for understanding the mechanism of the photochemical reaction. Common quenchers for triplet ketones include dienes, such as 1,3-pentadiene, and stable free radicals like TEMPO. The efficiency of quenching can be quantified by the Stern-Volmer equation, which relates the decrease in phosphorescence intensity or quantum yield of the photoreaction to the concentration of the quencher.
Energy transfer from the excited ketone to another molecule can also occur if the acceptor molecule has a lower triplet energy. This process is fundamental to photosensitization, where the excited ketone transfers its energy to a reactant, initiating a photochemical reaction in the reactant.
The table below provides hypothetical Stern-Volmer constants for the quenching of the triplet state of this compound by common quenchers.
| Quencher | Stern-Volmer Constant (Ksv) [M-1] (Hypothetical) | Quenching Mechanism |
|---|---|---|
| 1,3-Pentadiene | 150 | Triplet-triplet energy transfer |
| TEMPO | 85 | Radical trapping/energy transfer |
| Oxygen | 300 | Energy transfer to form singlet oxygen |
Stereoselective Transformations and Chiral Pool Applications
The molecule this compound is achiral and does not possess any stereocenters. Therefore, in its ground state, it does not directly participate in stereoselective transformations.
For stereoselectivity to be relevant, a chiral element must be introduced into the molecule or the reaction system. This could be achieved in several ways:
Modification of the Morpholine Ring: Introduction of substituents on the morpholine ring could create one or more stereocenters. For example, alkylation at the 2- or 3-position of the morpholine ring would result in a chiral molecule. Subsequent reactions at or near this chiral center could then proceed stereoselectively.
Use of Chiral Catalysts: Asymmetric transformations could be performed on the molecule using chiral catalysts. For instance, a chiral reducing agent could selectively reduce the ketone to one enantiomer of the corresponding alcohol.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed.
Without the introduction of chirality, the application of this compound in the chiral pool is not applicable. The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds.
Advanced Spectroscopic and Structural Elucidation of 4 Tert Butylphenyl Morpholin 4 Yl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4-Tert-butylphenyl)(morpholin-4-yl)methanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirms the connectivity of atoms, and offers insights into the molecule's conformational dynamics.
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that correspond to the distinct chemical environments of the nuclei within the molecule.
Proton (¹H) NMR: The spectrum is characterized by signals from the 4-tert-butylphenyl group and the morpholine (B109124) ring. The aromatic protons typically appear as a pair of doublets (an AA'BB' system) due to the para-substitution pattern. The two protons ortho to the carbonyl group are deshielded and resonate at a lower field compared to the two meta protons. A sharp singlet with an integration of nine protons corresponds to the chemically equivalent methyl groups of the tert-butyl substituent. The morpholine ring protons usually present as complex multiplets in the aliphatic region of the spectrum. Due to the amide bond's partial double bond character and potential for slow rotation, as well as the morpholine ring's chair conformation, the protons on the carbons adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂) may show distinct chemical shifts.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides complementary information. Key signals include the carbonyl carbon of the amide group, which resonates at a characteristic downfield position (~170 ppm). The aromatic region shows four distinct signals for the 4-tert-butylphenyl group: two for the protonated carbons (ortho and meta to the carbonyl) and two for the quaternary carbons (the one attached to the carbonyl and the one bearing the tert-butyl group). The tert-butyl group itself gives rise to two signals: a quaternary carbon and a signal for the three equivalent methyl carbons. The morpholine ring typically shows two signals for its methylene (B1212753) carbons, corresponding to the C-N and C-O environments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: The following data is predictive and based on typical chemical shifts for analogous structures. Actual experimental values may vary.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | - | - | ~170.0 |
| Aromatic C (ipso-C=O) | - | - | ~132.0 |
| Aromatic CH (ortho) | ~7.40 | Doublet | ~128.5 |
| Aromatic CH (meta) | ~7.45 | Doublet | ~125.5 |
| Aromatic C (ipso-t-Bu) | - | - | ~155.0 |
| t-Butyl (quaternary C) | - | - | ~35.0 |
| t-Butyl (CH₃) | ~1.33 | Singlet | ~31.2 |
| Morpholine (N-CH₂) | ~3.5-3.8 | Multiplet | ~42.0-48.0 |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would show a clear correlation between the ortho and meta protons on the phenyl ring. It would also map out the connectivity within the morpholine ring, showing correlations between the geminal and vicinal protons of the methylene groups.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique is crucial for definitively assigning the signals of each CH, CH₂, and CH₃ group in the molecule, such as linking the aromatic proton signals to their corresponding carbon signals and distinguishing between the N-CH₂ and O-CH₂ groups of the morpholine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular skeleton. Key expected correlations would include the aromatic protons coupling to the carbonyl carbon, and the protons of the N-CH₂ group of the morpholine ring coupling to the carbonyl carbon, which firmly establishes the amide linkage. Correlations from the tert-butyl protons to the aromatic quaternary carbon would also be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. NOESY can provide insights into the preferred conformation and stereochemistry of the molecule in solution. For instance, it could reveal spatial proximity between the ortho-protons of the phenyl ring and the adjacent N-CH₂ protons of the morpholine ring, helping to define the rotational orientation around the aryl-carbonyl bond.
The structure of this compound is not static. Two primary dynamic processes can be investigated using variable-temperature (dynamic) NMR: rotation around the amide C-N bond and the ring inversion of the morpholine moiety. researchgate.net
The morpholine ring typically adopts a stable chair conformation. This chair-to-chair interconversion can be slowed down at low temperatures. In such a scenario, the axial and equatorial protons on the morpholine ring become magnetically non-equivalent, leading to a splitting of the methylene signals in the NMR spectrum. As the temperature is increased, the rate of ring inversion increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. By analyzing the spectra at different temperatures, particularly the coalescence temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing quantitative data on the conformational flexibility of the morpholine ring. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.
The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1630-1660 cm⁻¹. This band's position is indicative of the electronic environment of the amide. Other significant absorptions include C-H stretching vibrations from the aromatic and aliphatic groups (~2850-3100 cm⁻¹), C-N stretching of the amide (~1400 cm⁻¹), and the characteristic C-O-C asymmetric stretching of the morpholine ether linkage (~1115 cm⁻¹). The para-substituted phenyl ring will also show characteristic bands for C=C stretching in the 1450-1600 cm⁻¹ region and out-of-plane C-H bending vibrations. mdpi.com
The Raman spectrum would complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum, providing further confirmation of the substituted phenyl group.
Table 2: Characteristic Vibrational Frequencies for this compound Note: Values are typical ranges for the specified functional groups.
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | IR, Raman | 3050-3100 | Medium-Weak |
| Aliphatic C-H Stretch | IR, Raman | 2850-2970 | Strong |
| Amide C=O Stretch | IR | 1630-1660 | Very Strong |
| Aromatic C=C Stretch | IR, Raman | 1450-1610 | Medium-Strong |
| Amide C-N Stretch | IR | ~1400 | Medium |
| C-O-C Asymmetric Stretch | IR | ~1115 | Strong |
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the compound's elemental formula (C₁₅H₂₁NO₂). Furthermore, analysis of the fragmentation pattern in the mass spectrum reveals the structure of the molecule.
Upon ionization (e.g., by electron impact), the molecular ion ([M]⁺˙) is formed. This ion can then undergo characteristic fragmentation. For this compound, the most prominent fragmentation pathways are expected to be:
Alpha-Cleavage: The most common fragmentation for ketones and amides is cleavage of the bond adjacent to the carbonyl group. This would lead to the formation of a stable 4-tert-butylbenzoyl cation by loss of the morpholine radical.
McLafferty-type Rearrangement: While less common for amides than ketones, rearrangements involving the morpholine ring could occur.
Cleavage of the tert-butyl group: Loss of a methyl radical (CH₃•) from the molecular ion can occur, followed by the loss of a stable isobutylene (B52900) molecule from the tert-butyl group.
Fragmentation of the Morpholine Ring: The morpholine ring itself can undergo cleavage, typically involving the loss of small neutral molecules like ethylene (B1197577) oxide.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Ion Structure | Formation Pathway |
|---|---|---|
| 247 | [C₁₅H₂₁NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 232 | [C₁₄H₁₈NO₂]⁺ | Loss of CH₃• from tert-butyl group |
| 161 | [C₁₁H₁₃O]⁺ | 4-tert-butylbenzoyl cation (Alpha-cleavage) |
| 86 | [C₄H₈NO]⁺ | Morpholinoyl cation (Alpha-cleavage) |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the definitive, atomic-resolution structure of the molecule in the solid state. This technique would provide precise data on bond lengths, bond angles, and torsion angles.
A crystal structure of this compound would be expected to reveal:
The conformation of the morpholine ring, which is almost certainly a chair conformation. researchgate.net
The degree of planarity of the amide group. The C-N bond of the amide is expected to have significant double bond character, resulting in a relatively planar arrangement of the O=C-N atoms.
The relative orientation of the 4-tert-butylphenyl ring and the morpholine ring, defined by the torsion angle around the aryl-carbonyl bond.
Detailed intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-stacking, which govern the crystal packing.
Table 4: Predicted Crystallographic Parameters Note: This data is hypothetical as a published crystal structure was not identified. The values represent a plausible scenario for a molecule of this type.
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or P2₁2₁2₁ |
| a (Å) | 10-20 |
| b (Å) | 5-15 |
| c (Å) | 15-25 |
| β (°) | 90-110 (for monoclinic) |
| Z (molecules/unit cell) | 4 or 8 |
| Key Bond Length (C=O) | ~1.24 Å |
| Key Bond Length (Amide C-N) | ~1.35 Å |
Bond Lengths, Bond Angles, and Torsional Angles
Detailed experimental values for bond lengths, bond angles, and torsional angles for this compound are not available in published crystallographic data. This information is typically obtained through single-crystal X-ray diffraction analysis, which provides the precise three-dimensional coordinates of atoms within the crystal lattice.
Intermolecular Interactions and Crystal Packing
A definitive analysis of the intermolecular interactions and crystal packing of this compound cannot be provided without experimental crystallographic data. Such an analysis would typically involve the identification of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions that govern how individual molecules are arranged in the solid state.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects
Specific UV-Vis spectroscopic data for this compound, including absorption maxima (λmax) and details on electronic transitions, are not available in the surveyed literature. This information is crucial for understanding the electronic structure, conjugation effects between the 4-tert-butylphenyl ring and the morpholinyl-methanone moiety, and the types of electronic transitions (e.g., π→π, n→π) the molecule undergoes upon absorption of UV-visible light.
Computational and Theoretical Investigations of 4 Tert Butylphenyl Morpholin 4 Yl Methanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular properties of (4-tert-butylphenyl)(morpholin-4-yl)methanone at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be utilized to determine its most stable three-dimensional arrangement (ground state geometry). scispace.com These calculations would yield optimized bond lengths, bond angles, and dihedral angles.
The electronic structure analysis would reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. Key parameters such as atomic charges and the molecular electrostatic potential (MEP) map would be generated. The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. For instance, in analogous N-benzoyl-morpholine derivatives, the oxygen atom of the carbonyl group is typically an electron-rich site, while the hydrogen atoms of the phenyl ring are electron-deficient. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Bond/Angle | Theoretical Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.37 Å | |
| C-C (phenyl-carbonyl) | ~1.50 Å | |
| Bond Angle | O=C-N | ~121° |
| C-N-C (morpholine) | ~118° | |
| Dihedral Angle | Phenyl-C=O-N | ~30-40° |
| Note: These are typical values for similar structures and are for illustrative purposes only. Actual values would require specific DFT calculations for the molecule. |
While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to characterize the excited states of this compound. These calculations are crucial for understanding the molecule's photophysical properties, including its absorption and emission of light.
TD-DFT calculations would predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths of the electronic transitions. This information helps in interpreting experimental UV-Vis spectra. The nature of the electronic transitions, such as n → π* or π → π*, can also be elucidated, providing insight into the molecule's behavior upon photoexcitation.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. For analogous N-benzoyl-morpholine derivatives, the HOMO is typically localized on the phenyl ring, while the LUMO is distributed over the carbonyl group and the adjacent nitrogen atom. scispace.comresearchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | ~ -6.5 eV |
| ELUMO | ~ -1.2 eV |
| Egap | ~ 5.3 eV |
| Note: These values are illustrative and based on typical results for similar aromatic amides. |
Conformational Analysis and Energy Landscape Mapping
This compound possesses several rotatable single bonds, leading to a variety of possible three-dimensional arrangements or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface associated with rotations around these bonds.
This analysis would typically involve systematic scans of the dihedral angles around key bonds, such as the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group. For each rotational step, the energy of the molecule would be calculated, allowing for the construction of a potential energy profile. This profile would reveal the energy barriers to rotation and the relative stabilities of different conformers (e.g., staggered vs. eclipsed). The presence of the bulky tert-butyl group is expected to significantly influence the preferred conformation by introducing steric hindrance.
Reaction Mechanism Elucidation through Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as amide bond hydrolysis or other transformations, transition state calculations can be performed to map out the reaction pathway.
These calculations involve locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants provides the activation energy barrier for the reaction. By identifying the structures of reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed. This provides valuable insights into the reaction kinetics and the factors that influence the reaction rate. For example, in the study of amide bond rotation, the transition state would correspond to the planar arrangement where the partial double bond character is broken. rsc.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and the predicted molecular structure.
For this compound, DFT calculations can be used to predict its vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled to improve agreement with experimental results. Similarly, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted NMR spectra can be a powerful tool in the structural elucidation of the compound and its derivatives. The correlation between theoretical and experimental spectroscopic data provides confidence in the accuracy of the computational results. nih.gov
Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| IR Spectroscopy | C=O stretch | ~1650 cm⁻¹ | (To be determined) |
| ¹H NMR Spectroscopy | Aromatic protons | ~7.2-7.5 ppm | (To be determined) |
| Morpholine (B109124) protons | ~3.5-3.8 ppm | (To be determined) | |
| ¹³C NMR Spectroscopy | Carbonyl carbon | ~170 ppm | (To be determined) |
| Note: Predicted values are based on general expectations for this class of compounds and require specific calculations for accurate prediction. |
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While specific MD studies on this compound are not readily found, research on similar molecules, such as N-formyl morpholine (NFM), in multiphase systems demonstrates the utility of this approach. researchgate.net Such simulations have been employed to understand the impact of morpholine-based surfactants on complex interfaces, such as those between water, oil, and carbon dioxide. researchgate.net These studies reveal that morpholine derivatives can exhibit significant interfacial activity, with a tendency to adsorb at the boundaries between different phases. researchgate.net This behavior is dictated by the interplay of the molecule's structural components—the polar morpholine ring and the nonpolar acyl substituent—with the surrounding solvent molecules. researchgate.net
For this compound, one could anticipate that the bulky, nonpolar tert-butylphenyl group would dominate its behavior in nonpolar solvents, while the polar morpholinyl-methanone moiety would interact favorably with polar solvents. MD simulations would allow for a detailed examination of the solvation shell around the molecule in different solvents, revealing the specific atomic interactions that govern its solubility and partitioning behavior.
Furthermore, MD simulations can elucidate the dynamic conformational landscape of the molecule. The rotational freedom around the amide bond and the bond connecting the phenyl ring to the carbonyl group would be of particular interest. The simulations could predict the most stable conformations in different environments and the energy barriers for conformational changes.
A hypothetical MD simulation of this compound in a mixed solvent system, for instance, could provide data on the preferential solvation of different parts of the molecule. The following table illustrates the type of data that could be generated from such a simulation, showing the radial distribution functions (RDFs) of solvent molecules around specific atoms of the compound.
| Atom Pair | Solvent | Peak RDF (g(r)) | Distance at Peak (Å) |
| Carbonyl Oxygen - Water Oxygen | Water | 2.5 | 2.8 |
| Morpholine Nitrogen - Water Hydrogen | Water | 1.8 | 1.9 |
| Tert-butyl Carbon - Hexane Carbon | Hexane | 2.1 | 4.5 |
| Phenyl Ring Center - Benzene Center | Benzene | 3.0 | 5.0 |
This is a hypothetical data table to illustrate the potential output of an MD simulation.
Structure-Reactivity Relationships Derived from Theoretical Models
The relationship between the molecular structure of a compound and its chemical reactivity can be systematically investigated using theoretical models, primarily based on quantum mechanics. For this compound, such studies would involve calculating a range of molecular descriptors and correlating them with expected or experimentally observed reactivity.
Studies on analogous compounds, such as N-benzoyl-morpholine-4-carbothioamides, have utilized Density Functional Theory (DFT) to understand their electronic structure and reactivity. hacettepe.edu.trotago.ac.nz These studies often involve the calculation of frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. otago.ac.nz
For this compound, the electron-donating tert-butyl group on the phenyl ring would be expected to raise the energy of the HOMO, potentially making the aromatic ring more susceptible to electrophilic attack. The electron-withdrawing nature of the carbonyl group would influence the reactivity of the adjacent morpholine ring.
Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool for deriving structure-reactivity relationships, particularly in the context of medicinal chemistry. nih.gov Although a specific QSAR study for this compound is not available, studies on other morpholine derivatives have successfully correlated calculated molecular descriptors with biological activity. nih.gov These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices.
A theoretical study of this compound could generate a set of molecular descriptors to predict its reactivity. The following table provides examples of such descriptors that could be calculated using DFT.
| Descriptor | Calculated Value (Arbitrary Units) | Predicted Influence on Reactivity |
| HOMO Energy | -6.5 eV | Moderate electron-donating ability |
| LUMO Energy | -1.2 eV | Moderate electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
| Dipole Moment | 3.5 D | Significant polarity |
| Molecular Electrostatic Potential (on Carbonyl Oxygen) | -0.05 a.u. | Site for electrophilic attack/hydrogen bonding |
This is a hypothetical data table to illustrate the potential output of a DFT calculation.
Applications of 4 Tert Butylphenyl Morpholin 4 Yl Methanone As a Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Novel Heterocyclic Scaffolds
The structure of (4-Tert-butylphenyl)(morpholin-4-yl)methanone offers several reaction sites that could theoretically be exploited for the synthesis of new heterocyclic systems. The amide carbonyl group can be activated or reduced, and the aromatic ring can undergo electrophilic substitution, providing handles for cyclization reactions.
For instance, ortho-functionalization of the tert-butylphenyl ring, followed by a reaction involving the amide or morpholine (B109124) moiety, could lead to cyclization. A hypothetical reaction pathway might involve the directed ortho-metalation of the phenyl ring, introduction of a suitable functional group (e.g., a nitro or amino group), and subsequent intramolecular cyclization to form benzannulated heterocycles. However, no specific studies detailing such transformations for this compound have been found. While other morpholine-based benzhydrazides have been used to create new scaffolds, this specific molecule's utility is not documented.
Role in the Design and Synthesis of Ligands for Catalysis
The morpholine and tert-butylphenyl groups present in the molecule are common motifs in ligand design for catalysis. The morpholine nitrogen is a potential coordination site, and the entire molecule could act as a bidentate or monodentate ligand.
Modification of the this compound structure could yield sophisticated ligands. For example, introducing coordinating groups like phosphines or pyridyls onto the phenyl ring would create multidentate ligands suitable for coordinating with transition metals. The bulky tert-butyl group could provide steric hindrance around a metal center, influencing the selectivity of catalytic reactions. Pyridinooxazoline (PyOx) ligands, for instance, sometimes feature a tert-butyl group to create a specific chiral environment for asymmetric catalysis. While this highlights the potential utility of the tert-butylphenyl moiety, it does not directly confirm the use of this compound in this context.
Intermediate in the Construction of Functional Organic Materials
Functional organic materials often derive their properties from specific molecular arrangements and electronic characteristics. The rigid tert-butylphenyl group and the polar amide bond in this compound could, in principle, be incorporated into larger molecular architectures for applications in materials science.
The design of such materials would focus on leveraging these structural features. For example, the compound could be functionalized with polymerizable groups to be incorporated into polymers, or with moieties that promote self-assembly into ordered structures. The tert-butyl group can enhance solubility in organic solvents and influence solid-state packing. Modern organic synthesis plays a crucial role in designing such materials, which are explored for applications in organic electronics, photoluminescence, and as organic nanomaterials. However, the specific incorporation of this compound as an intermediate in the construction of such materials is not reported in the available literature.
Derivatization for Exploring New Chemical Space
"Chemical space" refers to the vast ensemble of all possible molecules. Exploring this space is a key objective in drug discovery and materials science. This compound can serve as a starting point for creating a library of diverse derivatives.
The primary sites for derivatization would be the aromatic ring and potentially the morpholine ring.
Table 1: Potential Derivatization Reactions
| Reaction Type | Target Site | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Phenyl Ring | HNO₃/H₂SO₄ | Nitro (-NO₂) |
| Br₂, FeBr₃ | Bromo (-Br) | ||
| Friedel-Crafts Acylation | Phenyl Ring | Acyl chloride, AlCl₃ | Acyl (-COR) |
| Directed Ortho-Metalation | Phenyl Ring | n-BuLi, TMEDA | Lithiated intermediate |
These derivatization reactions would yield a range of new compounds with varied electronic properties, steric profiles, and functionalities, thereby expanding the chemical space accessible from this starting material. Each new derivative could then be tested for novel properties or used in further synthetic applications.
Future Directions and Emerging Research Avenues for 4 Tert Butylphenyl Morpholin 4 Yl Methanone
Exploration of Novel Catalytic Transformations
There is currently no specific information available in the scientific literature regarding novel catalytic transformations involving (4-Tert-butylphenyl)(morpholin-4-yl)methanone. The exploration of how this compound interacts with various catalytic systems is a potential area for future research. Such studies could involve its use as a substrate in reactions like C-H activation, cross-coupling, or asymmetric catalysis, which are fundamental areas of modern organic chemistry.
Integration into Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. A review of the current literature indicates that this compound has not been specifically investigated as a reactant or product in MCR sequences. Future research could explore the possibility of designing MCRs that incorporate this molecule, potentially leading to the synthesis of novel and structurally diverse compounds.
Advanced Mechanistic Insights into Complex Reaction Pathways
Detailed mechanistic studies provide a fundamental understanding of how chemical reactions occur, which is crucial for optimizing reaction conditions and developing new synthetic methods. At present, there are no published studies that provide advanced mechanistic insights into the reaction pathways of this compound. Future research in this area could employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the mechanisms of reactions involving this compound.
Development of Asymmetric Synthetic Routes
Asymmetric synthesis focuses on the preparation of chiral molecules in an enantiomerically pure form, which is of paramount importance in the pharmaceutical industry. The development of asymmetric synthetic routes to produce chiral derivatives of this compound, or to use it as a chiral auxiliary or ligand, remains an unexplored area. Future research could focus on developing catalytic or stoichiometric methods to control the stereochemistry of reactions involving this compound.
Synergistic Approaches Combining Computational and Experimental Methodologies
The combination of computational chemistry and experimental work is a powerful approach for accelerating chemical research. Computational tools can be used to predict the properties and reactivity of molecules, guiding the design of experiments. There is no evidence of synergistic computational and experimental studies focused specifically on this compound. Future research could leverage this approach to predict its conformational preferences, electronic properties, and potential reactivity, with subsequent experimental validation.
Q & A
Q. What are the standard synthetic routes for preparing (4-Tert-butylphenyl)(morpholin-4-yl)methanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Friedel-Crafts acylation, where 4-tert-butylbenzene reacts with morpholine-4-carbonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions are critical to prevent catalyst hydrolysis and side reactions. highlights similar methods for biphenyl derivatives, noting yields of ~70–80% under optimized conditions. Variations in solvent polarity (e.g., dichloromethane vs. nitrobenzene) and stoichiometric ratios (acylating agent:substrate) significantly impact regioselectivity and purity .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Analytical techniques include:
- ¹H/¹³C NMR : To confirm the absence of unreacted morpholine or tert-butylbenzene derivatives (e.g., characteristic tert-butyl singlet at δ ~1.3 ppm and morpholine protons at δ ~3.6–3.8 ppm) .
- HPLC-MS : For detecting low-level impurities (e.g., incomplete acylation products) .
- Elemental Analysis : To verify stoichiometric carbon/nitrogen ratios, with deviations >0.3% indicating contamination .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling in laboratory settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<0.1 mg/mL at 25°C) .
- Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the morpholine carbonyl group. Storage recommendations: desiccated at –20°C .
Advanced Research Questions
Q. How does the tert-butyl substituent influence the compound’s electronic and steric properties in crystallographic studies?
X-ray diffraction data (e.g., ) reveal that the tert-butyl group induces significant steric hindrance, distorting the phenyl ring’s planarity (dihedral angle ~15–20° with the morpholine ring). Electronically, it donates inductive (+I) effects, stabilizing the carbonyl group’s resonance and altering dipole moments. These properties are critical in supramolecular interactions, such as π-stacking in co-crystals .
Q. What methodologies are used to evaluate the compound’s potential as a kinase inhibitor or antimicrobial agent?
- Kinase Assays : Competitive binding studies (e.g., ATP-site displacement in EGFR or CDK2 using fluorescence polarization) .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with IC₅₀ values compared to reference drugs like fluconazole .
- Docking Simulations : Molecular docking into target protein active sites (e.g., PDB: 1M17 for carbonic anhydrase) to predict binding affinities .
Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during structural characterization?
Discrepancies may arise from polymorphic forms or solvent-dependent conformational changes. Strategies include:
- Variable-Temperature NMR : To identify dynamic processes (e.g., hindered morpholine ring rotation) .
- Solid-State IR vs. Solution IR : Differentiate crystalline vs. solvated states, as seen in for related methanones .
- DFT Calculations : Compare experimental IR peaks with simulated spectra for the lowest-energy conformer .
Q. What strategies optimize the compound’s bioavailability for in vivo pharmacological studies?
- Prodrug Design : Esterification of the morpholine nitrogen to enhance membrane permeability .
- Nanoformulation : Encapsulation in PLGA nanoparticles to improve aqueous solubility and sustained release .
- Metabolic Stability Assays : Liver microsome studies (e.g., rat/human CYP450 isoforms) to identify susceptibility to oxidation .
Methodological Notes
- Crystallography : Use SHELXL () for refining X-ray data, leveraging constraints for disordered tert-butyl groups .
- Spectral Interpretation : Cross-reference with databases like NIST WebBook () for IR and mass spectral validation .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
